Cas no 33884-75-2 (2-(cyclobutylamino)ethan-1-ol)

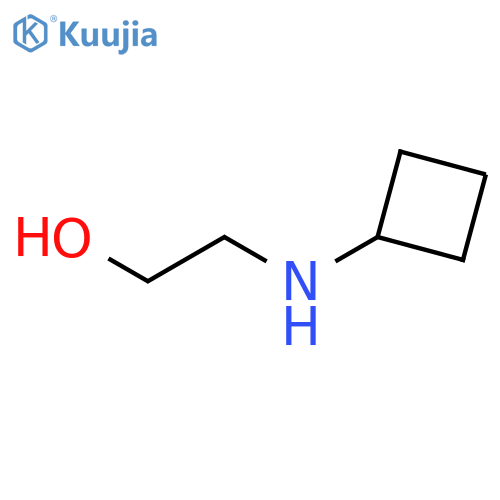

2-(cyclobutylamino)ethan-1-ol structure

商品名:2-(cyclobutylamino)ethan-1-ol

2-(cyclobutylamino)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(cyclobutylamino)ethanol

- 2-(cyclobutylamino)ethan-1-ol

- EN300-154200

- 966-371-4

- 33884-75-2

- AKOS011048711

- CHEMBL4558133

- DB-312826

- SCHEMBL3429410

- KYRHCYMKJGANFI-UHFFFAOYSA-N

- IBA88475

-

- インチ: InChI=1S/C6H13NO/c8-5-4-7-6-2-1-3-6/h6-8H,1-5H2

- InChIKey: KYRHCYMKJGANFI-UHFFFAOYSA-N

- ほほえんだ: OCCNC1CCC1

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 61.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 32.3Ų

2-(cyclobutylamino)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-154200-5.0g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 5g |

$2277.0 | 2023-05-26 | |

| Enamine | EN300-160347-10.0g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 10.0g |

$3376.0 | 2023-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1467-250MG |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 250MG |

¥ 1,359.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1467-500MG |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 500MG |

¥ 2,270.00 | 2023-04-13 | |

| Enamine | EN300-160347-0.25g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 0.25g |

$389.0 | 2023-02-18 | |

| TRC | C991183-10mg |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-249787-1.0g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 1.0g |

$785.0 | 2023-02-20 | |

| Enamine | EN300-249787-5.0g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 5.0g |

$2277.0 | 2023-02-20 | |

| Enamine | EN300-154200-1.0g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 1g |

$785.0 | 2023-05-26 | |

| Enamine | EN300-160347-0.1g |

2-(cyclobutylamino)ethan-1-ol |

33884-75-2 | 95% | 0.1g |

$272.0 | 2023-02-18 |

2-(cyclobutylamino)ethan-1-ol 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

33884-75-2 (2-(cyclobutylamino)ethan-1-ol) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33884-75-2)2-(cyclobutylamino)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):615.0